(E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid
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Overview
Description
(E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid is a synthetic organic compound belonging to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid typically involves the condensation of 1-decyl-2-oxoindoline with acetic acid derivatives under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed synthetic routes and reaction conditions are often tailored to achieve high purity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced technologies and equipment in industrial settings can further enhance the production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.
Biology: Research has focused on its biological activities, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
2-oxoindoline derivatives: Compounds with similar structural features and biological activities.
Other indole derivatives:
Uniqueness
(E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. Its long decyl chain and specific functional groups make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H27NO3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2E)-2-(1-decyl-2-oxoindol-3-ylidene)acetic acid |
InChI |
InChI=1S/C20H27NO3/c1-2-3-4-5-6-7-8-11-14-21-18-13-10-9-12-16(18)17(20(21)24)15-19(22)23/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,22,23)/b17-15+ |
InChI Key |
LIUQXAWYSKFADK-BMRADRMJSA-N |
Isomeric SMILES |
CCCCCCCCCCN1C2=CC=CC=C2/C(=C\C(=O)O)/C1=O |
Canonical SMILES |
CCCCCCCCCCN1C2=CC=CC=C2C(=CC(=O)O)C1=O |
Origin of Product |
United States |
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